molecular formula C14H18BrNO B1615891 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 6638-88-6

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B1615891
CAS No.: 6638-88-6
M. Wt: 296.2 g/mol
InChI Key: JZHLJMNPLQVYBV-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is an organic compound with the molecular formula C14H18BrNO and a molecular weight of 296.2 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-bromophenol, formaldehyde, and cyclohexylamine . The reaction proceeds through a Mannich-type condensation, forming the benzoxazine ring. The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of 3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
  • 6-Fluoro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
  • 6-Iodo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

IUPAC Name

6-bromo-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-6-7-14-11(8-12)9-16(10-17-14)13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLJMNPLQVYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286979
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-88-6
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6638-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 48472
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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